molecular formula C9H12N2O2 B189087 N-ethyl-2-methyl-4-nitroaniline CAS No. 88374-25-8

N-ethyl-2-methyl-4-nitroaniline

Cat. No.: B189087
CAS No.: 88374-25-8
M. Wt: 180.2 g/mol
InChI Key: AIZFIOAJOLYZST-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

N-Ethyl-2-methyl-4-nitroaniline (CAS No. 88374-25-8) is a nitroaromatic amine with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol . Its systematic IUPAC name is N-ethyl-2-methyl-4-nitroaniline, reflecting the positions of its substituents on the benzene ring: a nitro group (-NO₂) at the para position, a methyl group (-CH₃) at the ortho position, and an ethylamino group (-NHCH₂CH₃) at the meta position relative to the nitro group.

Key Identifiers:

Property Value
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
SMILES CCNC1=CC=C(C=C1C)N+[O-]
InChIKey AIZFIOAJOLYZST-UHFFFAOYSA-N
Synonyms Benzenamine, N-ethyl-2-methyl-4-nitro-; 88374-25-8; N-Ethyl-2-methyl-4-nitrobenzenamine

Classified as a nitroaniline derivative , it belongs to a broader family of aromatic amines with applications in organic synthesis and industrial chemistry.

Historical Context and Development

Nitroanilines have been integral to chemical research since the 19th century, particularly in dye manufacturing and explosives. The development of this compound emerged in the mid-20th century as part of efforts to modify nitroaniline structures for enhanced stability and solubility in nonpolar solvents. Its synthesis typically involves:

  • Nitration : Introduction of the nitro group to a precursor like 2-methylaniline.
  • Alkylation : Ethylation of the amino group using agents such as ethyl iodide or ethyl bromide under basic conditions.

This compound’s design balances electronic effects (from the nitro group) and steric hindrance (from methyl and ethyl groups), making it useful in specialized applications requiring tailored reactivity.

Structural Characteristics and Molecular Features

The molecular structure of this compound features:

  • A benzene ring with three substituents:
    • A nitro group (-NO₂) at position 4.
    • A methyl group (-CH₃) at position 2.
    • An ethylamino group (-NHCH₂CH₃) at position 1.

Key Structural Insights:

  • Planarity : The nitro group induces electron withdrawal, polarizing the aromatic ring and influencing reactivity.
  • Hydrogen Bonding : The amino group can participate in intramolecular hydrogen bonding with the nitro group, stabilizing the molecule.
  • Steric Effects : The methyl and ethyl groups create steric hindrance, reducing rotational freedom and affecting crystallization patterns.

Experimental data from X-ray crystallography and computational modeling (e.g., density functional theory) confirm these features, with bond lengths and angles consistent with nitroaromatic systems.

Position within Nitroaniline Chemistry

This compound occupies a niche within nitroaniline chemistry due to its multifunctional substitution pattern :

Feature Comparison to Simple Nitroanilines
Solubility Enhanced in organic solvents due to ethyl and methyl groups.
Thermal Stability Higher decomposition temperature (~300°C) compared to unsubstituted nitroanilines.
Reactivity Reduced electrophilicity at the aromatic ring due to steric and electronic effects.

Its derivatives are explored in:

  • Dye Synthesis : As intermediates for azo dyes, where the ethyl group improves solubility in hydrophobic matrices.
  • Coordination Chemistry : Potential ligand for metal complexes due to the amino and nitro groups’ donor-acceptor properties.

This compound exemplifies how strategic functionalization expands the utility of nitroanilines in advanced chemical systems.

Properties

CAS No.

88374-25-8

Molecular Formula

C9H12N2O2

Molecular Weight

180.2 g/mol

IUPAC Name

N-ethyl-2-methyl-4-nitroaniline

InChI

InChI=1S/C9H12N2O2/c1-3-10-9-5-4-8(11(12)13)6-7(9)2/h4-6,10H,3H2,1-2H3

InChI Key

AIZFIOAJOLYZST-UHFFFAOYSA-N

SMILES

CCNC1=C(C=C(C=C1)[N+](=O)[O-])C

Canonical SMILES

CCNC1=C(C=C(C=C1)[N+](=O)[O-])C

Other CAS No.

88374-25-8

physical_description

N-ethyl-2-methyl-4-nitroaniline is a purple-black crystalline solid. (NTP, 1992)

solubility

less than 1 mg/mL at 68° F (NTP, 1992)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-ethyl-2-methyl-4-nitroaniline and analogous compounds:

Compound Name Molecular Formula Substituents Key Properties/Applications References
This compound C₉H₁₁N₃O₂ Ethyl (N), methyl (2nd), nitro (4th) Hypothesized intermediate in organic synthesis; potential for NLO applications (inferred).
4-Chloro-N-ethyl-2-nitroaniline C₈H₉ClN₂O₂ Ethyl (N), chloro (4th), nitro (2nd) Chloro substituent enhances electrophilic reactivity; used in dye/pharmaceutical intermediates.
N,N-Dimethyl-4-nitroaniline C₈H₁₀N₂O₂ Dimethyl (N), nitro (4th) Reduced steric hindrance; studies on solvent effects in electronic spectra.
N-Methyl-4-nitroaniline C₇H₈N₂O₂ Methyl (N), nitro (4th) Smaller substituent; solvent polarity significantly impacts N–H stretching vibrations.
N-Benzyl-2-methyl-4-nitroaniline (BNA) C₁₄H₁₄N₂O₂ Benzyl (N), methyl (2nd), nitro (4th) High NLO coefficient (d₃₃ = 234 pm/V); used in THz-wave generation.
2-Methyl-4-nitroaniline C₇H₈N₂O₂ Methyl (2nd), nitro (4th) Simpler structure; commercial availability as a dye intermediate.

Key Comparative Insights:

Chloro and nitro groups in 4-chloro-N-ethyl-2-nitroaniline enhance electron-withdrawing effects, making it more reactive in aromatic substitution reactions than the methyl-substituted analog .

Spectroscopic Behavior: Solvent interactions significantly influence the electronic spectra of nitroanilines. For example, N-methyl-4-nitroaniline exhibits solvatochromism dominated by nonspecific interactions (e.g., dipole-dipole forces), while N-methyl-2-nitroaniline shows sensitivity to solvent refractive index . The ethyl and methyl substituents in this compound may similarly alter its solvation dynamics.

Applications in Nonlinear Optics: BNA’s benzyl group enables exceptional NLO performance (d₃₃ = 234 pm/V) and THz-wave generation (0.1–15 THz range) due to enhanced electron delocalization and crystal packing . The ethyl analog may exhibit lower efficiency due to reduced π-conjugation but could offer advantages in crystal growth kinetics .

Industrial and Synthetic Relevance: Compounds like 2-methyl-4-nitroaniline (CAS 99-52-5) are commercially available for dye synthesis, while hydroxyethylamino derivatives (e.g., N-(2-hydroxyethyl)-4-methyl-2-nitroaniline) serve as intermediates in specialty chemicals .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-ethyl-2-methyl-4-nitroaniline and its derivatives?

  • Methodological Answer : The synthesis typically involves aromatic substitution reactions. For example, nitroaniline derivatives are often synthesized via nucleophilic substitution using alkyl halides or arylating agents under controlled pH and temperature. Purification is achieved through recrystallization (e.g., using ethanol or acetonitrile) or column chromatography. Structural analogs like N-benzyl-2-methyl-4-nitroaniline (BNA) are synthesized by alkylation of 2-methyl-4-nitroaniline, followed by characterization via NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity .

Q. How can researchers confirm the molecular structure and purity of synthesized this compound?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and hydrogen environments.
  • Mass Spectrometry (MS) : HRMS for exact mass confirmation (e.g., deviations < 5 ppm).
  • X-ray Crystallography : For unambiguous structural determination, particularly for crystalline derivatives like BNA .
  • Melting Point Analysis : Consistency with literature values (e.g., deviations < 2°C) indicates purity .

Advanced Research Questions

Q. What experimental strategies are used to characterize anisotropic optical properties in N-substituted 4-nitroaniline crystals?

  • Methodological Answer : Terahertz time-domain spectroscopy (THz-TDS) is employed to measure direction-dependent refractive indices and absorption coefficients. For example, in BNA crystals, refractive indices range from 1.5–1.9 (〈100〉 direction) to 1.9–2.3 (〈001〉 direction), with resonances at 1.6 THz and 3.2 THz. A Lorentz oscillator model is used to interpret these resonances, linking them to molecular vibrational modes .

Q. How can phase-matched terahertz (THz) generation be optimized using nitroaniline derivatives?

  • Methodological Answer :

  • Crystal Growth : High-quality single crystals (e.g., BNA) are grown via the vertical Bridgman method to minimize defects .
  • Nonlinear Coefficient Measurement : The d₁₄ or d₃₃ coefficients are quantified using second-harmonic generation (SHG) or difference frequency generation (DFG). For BNA, d₃₃ ≈ 234 pm/V, enabling THz output up to 15 THz .
  • Sellmeier Equations : Refined using phase-matching angles to predict tuning curves for THz emission .

Q. How should researchers address discrepancies in reported refractive indices or absorption coefficients for nitroaniline crystals?

  • Methodological Answer :

  • Controlled Measurement Conditions : Ensure consistent crystal orientation (e.g., 〈100〉 vs. 〈001〉) and temperature during THz-TDS .
  • Model Validation : Cross-check experimental data with computational models (e.g., density functional theory for vibrational modes) .
  • Sample Purity : Verify crystal quality via X-ray diffraction and elemental analysis to rule out impurities affecting optical properties .

Q. What advanced techniques resolve contradictions in nonlinear optical (NLO) activity across derivatives?

  • Methodological Answer :

  • Hyperpolarizability Tensor Analysis : Compare experimental SHG intensities with calculated b-tensor values to assess molecular alignment in crystals .
  • Thermal Stability Testing : Differential scanning calorimetry (DSC) identifies phase transitions that may alter NLO performance .
  • Comparative Studies : Benchmark against established materials (e.g., MNA) to contextualize activity variations .

Notes

  • Avoid abbreviations for chemical names (e.g., "BNA" is explicitly defined as N-benzyl-2-methyl-4-nitroaniline).
  • Citations are derived from peer-reviewed studies and handbooks, excluding non-academic sources.
  • Methodological rigor emphasizes reproducibility, with explicit protocols for synthesis, characterization, and data reconciliation.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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